Cas no 18232-95-6 (4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine)
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-7-methyl-3H-Imidazo[4,5-c]pyridine
- 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine
- PS-20200
- 18232-95-6
- SCHEMBL20200208
- P20930
-
- MDL: MFCD22194703
- Inchi: 1S/C7H6ClN3/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H,10,11)
- InChI Key: HKVUOEKRYCMJCY-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C(C)=CN=1)N=CN2
Computed Properties
- Exact Mass: 167.0250249g/mol
- Monoisotopic Mass: 167.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.6Ų
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1098109-100mg |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 100mg |
$190 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098109-250MG |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 250mg |
$285 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098109-500MG |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 500mg |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098109-1G |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 1g |
$720 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098109-5G |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 5g |
$2165 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098109-10G |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 10g |
$3610 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100885-100MG |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 100MG |
¥ 963.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100885-250MG |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100885-500MG |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 500MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100885-1G |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine |
18232-95-6 | 97% | 1g |
¥ 3,841.00 | 2023-04-14 |
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine Suppliers
4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine
4-Chloro-7-methyl-1H-imidazo[4,5-c]pyridine (CAS No. 18232-95-6): A Key Intermediate in Modern Pharmaceutical Research
4-Chloro-7-methyl-1H-imidazo[4,5-c]pyridine, identified by its CAS number 18232-95-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential applications in drug development. This compound belongs to the imidazopyridine class, a scaffold that has been increasingly explored for its pharmacological properties, particularly in the design of small-molecule inhibitors and therapeutic agents.
The structural features of 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine make it a valuable intermediate in synthetic chemistry. The presence of both chloro and methyl substituents provides reactive sites for further functionalization, enabling the construction of more complex molecules. This flexibility has been leveraged in the synthesis of various bioactive compounds, including those targeting neurological disorders, cancer, and infectious diseases.
In recent years, the imidazopyridine core has been recognized for its ability to modulate biological pathways by interacting with specific targets such as kinases and G protein-coupled receptors. The compound’s 4-chloro substituent, in particular, has been shown to enhance binding affinity and selectivity when incorporated into drug-like molecules. This has led to numerous studies aimed at optimizing its pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine is its role in the development of novel antiviral agents. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory activity against a range of viral enzymes and receptors. For instance, modifications to the 7-methyl group have been found to improve solubility and metabolic stability, crucial factors for drug efficacy. These findings align with the broader effort to discover new treatments for emerging viral threats.
The compound’s utility extends beyond antiviral applications. In oncology research, 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine has been investigated as a precursor for kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer progression. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop targeted therapies with improved therapeutic indices. The 1H-imidazo[4,5-c]pyridine scaffold offers a promising platform for such endeavors due to its ability to mimic natural substrates while maintaining high specificity.
The synthesis of 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the imidazopyridine ring system efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a cleaner synthetic route suitable for industrial-scale production.
The growing interest in 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine underscores its significance as a building block in medicinal chemistry. As computational methods advance, virtual screening techniques are being increasingly used to identify potential derivatives with enhanced biological activity. This approach leverages machine learning algorithms to predict binding affinities and optimize molecular properties before experimental validation. Such innovations are accelerating the discovery pipeline and paving the way for next-generation therapeutics.
In conclusion, 4-chloro-7-methyl-1H-imidazo[4,5-c]pyridine (CAS No. 18232-95-6) represents a cornerstone in pharmaceutical research due to its structural versatility and functional potential. Its role as an intermediate in synthesizing bioactive compounds continues to drive advancements across multiple therapeutic areas. As research progresses, it is anticipated that this compound will remain at the forefront of drug discovery efforts, contributing to the development of novel treatments that address global health challenges.
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